2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine 2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15789247
InChI: InChI=1S/C5H2ClF3N2OS/c6-3-1-11-4(2-10-3)13(12)5(7,8)9/h1-2H
SMILES:
Molecular Formula: C5H2ClF3N2OS
Molecular Weight: 230.60 g/mol

2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine

CAS No.:

Cat. No.: VC15789247

Molecular Formula: C5H2ClF3N2OS

Molecular Weight: 230.60 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine -

Specification

Molecular Formula C5H2ClF3N2OS
Molecular Weight 230.60 g/mol
IUPAC Name 2-chloro-5-(trifluoromethylsulfinyl)pyrazine
Standard InChI InChI=1S/C5H2ClF3N2OS/c6-3-1-11-4(2-10-3)13(12)5(7,8)9/h1-2H
Standard InChI Key SPLGTWXOTBUKEE-UHFFFAOYSA-N
Canonical SMILES C1=C(N=CC(=N1)Cl)S(=O)C(F)(F)F

Introduction

Structural Characteristics and Nomenclature

2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine features a pyrazine ring substituted at positions 2 and 5 with chlorine and a trifluoromethylsulfinyl group (-S(O)CF₃), respectively. The sulfinyl group introduces chirality due to its tetrahedral geometry, a feature absent in the trifluoromethyl or trifluoromethoxy analogues . Computational studies of related pyrazines suggest that the sulfinyl moiety’s electron-withdrawing nature would significantly reduce electron density at the nitrogen atoms, altering reactivity in coupling reactions compared to its trifluoromethoxy counterpart .

Table 1: Hypothesized Physical Properties of 2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine

PropertyEstimated ValueBasis in Analogues (Citations)
Molecular Weight243.61 g/molC₅H₂ClF₃N₂OS (calculated)
Boiling Point~210–230°C (extrapolated)Compared to 153°C for 2-chloro-5-(trifluoromethyl)pyrazine
LogP (Partition Coefficient)1.8–2.5Higher than 2.08 for non-sulfinyl variant
Dipole Moment4.2–4.6 DSulfinyl group contribution

Synthetic Pathways and Challenges

While no direct synthesis of 2-chloro-5-((trifluoromethyl)sulfinyl)pyrazine is documented, two plausible routes emerge from analogous systems:

Reactivity and Stability Considerations

The sulfinyl group’s susceptibility to nucleophilic attack distinguishes it from trifluoromethyl or trifluoromethoxy analogues. For example:

  • Acid/Base Stability:
    Under acidic conditions, the sulfinyl oxygen may protonate, increasing electrophilicity at the sulfur atom. In contrast, the trifluoromethoxy group in 2-chloro-5-trifluoromethoxypyrazine remains stable up to pH 12 .

  • Coupling Reactions:
    Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) would likely proceed at position 2 (chlorine site) rather than position 5 due to the sulfinyl group’s steric hindrance. This contrasts with trifluoromethoxy-substituted pyrazines, where both positions participate in cross-couplings .

Applications and Industrial Relevance

Though unreported for the sulfinyl derivative, related compounds have applications in:

  • Pharmaceutical Intermediates:
    2-Chloro-5-(trifluoromethyl)pyrazine serves as a precursor to kinase inhibitors . The sulfinyl variant could enhance binding affinity to ATP pockets via dipole interactions.

  • Agrochemicals:
    Trifluoromethoxy pyrazines exhibit insecticidal activity . Introducing a sulfinyl group might improve soil persistence due to reduced hydrolysis rates.

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